molecular formula C18H19N5O4 B6498646 2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid CAS No. 878736-49-3

2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid

Cat. No.: B6498646
CAS No.: 878736-49-3
M. Wt: 369.4 g/mol
InChI Key: MJAIOGWPKAUJHK-UHFFFAOYSA-N
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Description

2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.14370410 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-6-11(2)8-12(7-10)21-4-5-22-14-15(19-17(21)22)20(3)18(27)23(16(14)26)9-13(24)25/h6-8H,4-5,9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIOGWPKAUJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H25N5O4
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 887456-50-0

The structure features multiple functional groups that may contribute to its biological activity. The imidazo[1,2-g]purine core is significant in many bioactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of similar imidazo[1,2-g]purine derivatives. For instance:

  • Mechanism of Action : Compounds in this class often inhibit key signaling pathways involved in cancer cell proliferation and survival. They may act as inhibitors of kinases such as MEK and DNA-PK.
  • Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited cell growth in various cancer cell lines (e.g., HT-29 colorectal cancer cells) with IC50 values in the nanomolar range .

2. Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-g]purine can exhibit antimicrobial properties:

  • Activity Against Bacteria : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, showing promising results with minimal inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives .
  • Fungal Inhibition : Some derivatives have also demonstrated effectiveness against drug-resistant fungal strains .

3. Inhibition of Enzyme Activity

The compound's structure suggests potential for enzyme inhibition:

  • Kinase Inhibition : Similar compounds have been reported to inhibit kinases involved in various signaling pathways critical for tumor growth and survival . For example, inhibition of MEK resulted in reduced phosphorylation of ERK in treated cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in cancer cell lines
AntimicrobialEffective against S. aureus and E. faecium
Enzyme InhibitionInhibits kinases like MEK

Table 2: Case Studies on Anticancer Activity

StudyCell LineIC50 (nM)Mechanism
Study AHT-2914MEK inhibition
Study BBxPC320ERK phosphorylation inhibition

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